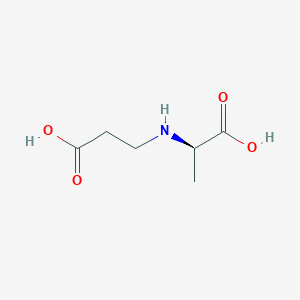
Tetraethyl oxirane-2,2,3,3-tetracarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraethyl oxirane-2,2,3,3-tetracarboxylate is an organic compound with a unique structure characterized by an oxirane ring substituted with four carboxylate groups and four ethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetraethyl oxirane-2,2,3,3-tetracarboxylate typically involves the reaction of ethyl diazoacetate with ethyl acrylate in the presence of a catalyst such as rhodium acetate. The reaction proceeds through a cyclopropanation mechanism, followed by ring expansion to form the oxirane ring. The reaction conditions usually involve temperatures ranging from 0°C to room temperature and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure reactors and advanced catalysts can enhance the yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Tetraethyl oxirane-2,2,3,3-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products
The major products formed from these reactions include diols, carboxylic acids, and various substituted derivatives, depending on the reagents and conditions used .
Applications De Recherche Scientifique
Tetraethyl oxirane-2,2,3,3-tetracarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers, resins, and coatings due to its reactive oxirane ring and carboxylate groups
Mécanisme D'action
The mechanism of action of tetraethyl oxirane-2,2,3,3-tetracarboxylate involves its ability to undergo ring-opening reactions, which can interact with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of biological molecules and pathways. This reactivity is exploited in drug design and material science .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetraethyl oxirane-2,2,3,3-tetramethyl: Similar structure but with methyl groups instead of carboxylate groups.
Tetraethyl oxirane-2,2,3,3-tetraphenyl: Contains phenyl groups instead of carboxylate groups.
Tetraethyl oxirane-2,2,3,3-tetrafluoro: Fluorine atoms replace the carboxylate groups
Uniqueness
Tetraethyl oxirane-2,2,3,3-tetracarboxylate is unique due to its combination of an oxirane ring with four carboxylate groups, providing both reactivity and functionality. This makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
3298-44-0 |
|---|---|
Formule moléculaire |
C14H20O9 |
Poids moléculaire |
332.30 g/mol |
Nom IUPAC |
tetraethyl oxirane-2,2,3,3-tetracarboxylate |
InChI |
InChI=1S/C14H20O9/c1-5-19-9(15)13(10(16)20-6-2)14(23-13,11(17)21-7-3)12(18)22-8-4/h5-8H2,1-4H3 |
Clé InChI |
BGDAYFOIACJXHE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(C(O1)(C(=O)OCC)C(=O)OCC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



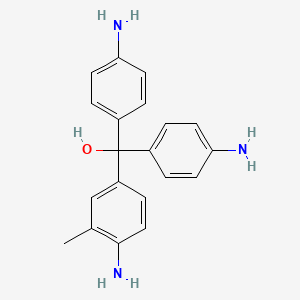
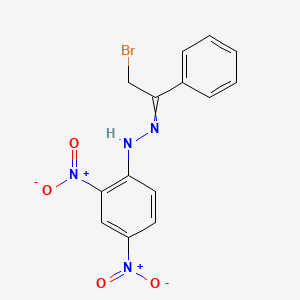

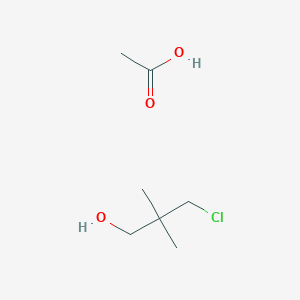
![Acetonitrile, [(4-nitrobenzoyl)oxy]-](/img/structure/B14749595.png)
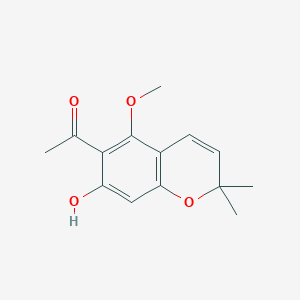
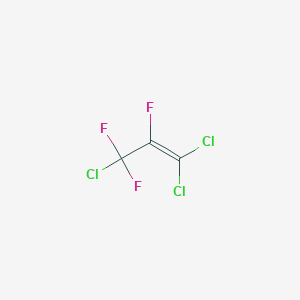
![(1-{[(1-{3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl}-3-[2-(prop-1-en-2-yl)phenyl]propyl)sulfanyl]methyl}cyclopropyl)acetic acid](/img/structure/B14749610.png)
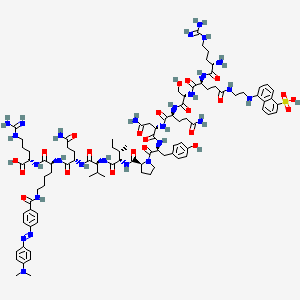
![(E)-4-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobut-2-enoic acid](/img/structure/B14749624.png)
![((3aR,6S,6aR)-6-((4-methoxybenzyl)oxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5,5-diyl)dimethanol](/img/structure/B14749644.png)
![N-[3-[2-(dimethylamino)ethyldisulfanyl]propyl]-1-(4-methoxyphenyl)-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B14749657.png)
